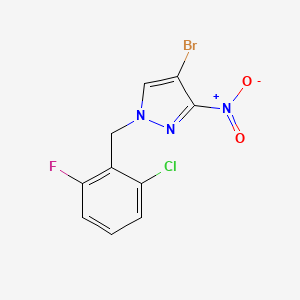
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, commonly known as FP-1, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. FP-1 has gained significant attention due to its unique chemical structure and promising pharmacological properties.
Wirkmechanismus
FP-1 exerts its pharmacological effects by binding to SERT and DAT, thereby inhibiting the reuptake of serotonin and dopamine, respectively. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior. FP-1 has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
FP-1 has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter signaling, anti-inflammatory effects, and anti-cancer properties. FP-1 has been shown to increase the levels of serotonin and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. FP-1 has also been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
FP-1 has several advantages for lab experiments, including its high potency and selectivity for SERT and DAT. FP-1 has also been shown to be stable and well-tolerated in animal models, making it suitable for further in vivo studies. However, FP-1 has some limitations, including its relatively low solubility in water and its potential for off-target effects on other neurotransmitter systems.
Zukünftige Richtungen
There are several potential future directions for research on FP-1. One area of interest is the development of new analogs of FP-1 with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of FP-1 for the treatment of specific neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, FP-1 may also have potential applications in the field of oncology, particularly in the development of new anti-cancer therapies.
Synthesemethoden
FP-1 can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the desired product, FP-1. The synthesis method of FP-1 has been optimized to produce high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
FP-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. FP-1 has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are two important targets for the treatment of psychiatric and neurological disorders. FP-1 has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGUHAFBZMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)

![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)
![N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5822871.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
